Product packaging for Methyl 5-bromo-2,4-dimethoxybenzoate(Cat. No.:CAS No. 39503-51-0)

Methyl 5-bromo-2,4-dimethoxybenzoate

Cat. No.: B1308169
CAS No.: 39503-51-0
M. Wt: 275.1 g/mol
InChI Key: VJROGSBBDLIEMZ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Organic Synthesis and Medicinal Chemistry

Aryl halides, or haloarenes, are organic compounds where a halogen atom (such as bromine, chlorine, or iodine) is directly bonded to an aromatic ring. wikipedia.orgiitk.ac.in This structural motif is of fundamental importance in synthetic chemistry. Aryl halides are key substrates in a multitude of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. fiveable.mechemistrylearner.com These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. chemistrylearner.com

The versatility and reactivity of aryl halides have made them indispensable in medicinal chemistry. enamine.net They serve as crucial intermediates and building blocks for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other bioactive compounds. iitk.ac.infiveable.me The halogen atom itself can influence a molecule's biological activity by altering its size, lipophilicity, and metabolic stability. Furthermore, naturally occurring aryl halides, such as the antibiotic vancomycin (B549263) and thyroid hormones, underscore the significance of this chemical class in biological systems. wikipedia.org

Overview of Dimethoxybenzene Derivatives in Contemporary Chemical Research

Dimethoxybenzene derivatives are a class of aromatic compounds characterized by the presence of two methoxy (B1213986) (–OCH₃) groups attached to a benzene (B151609) ring. wikipedia.org These compounds are versatile and find applications across various scientific domains. researchgate.net In medicinal chemistry, the dimethoxybenzene scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.net

Beyond pharmaceuticals, dimethoxybenzene derivatives are crucial in materials science, where they are used in the development of organic electronics like organic light-emitting diodes (OLEDs). researchgate.net They also serve as valuable starting materials or intermediates in organic synthesis, providing a stable aromatic core that can be further functionalized. researchgate.netchemicalbook.com Their utility extends to being used as solvents and even as components in fragrances and flavorings. researchgate.netchemicalbook.com

Positioning of Methyl 5-bromo-2,4-dimethoxybenzoate within Current Research Paradigms

This compound integrates the key reactive features of both aryl halides and dimethoxybenzene derivatives into a single, strategically functionalized molecule. The bromine atom provides a reactive handle for synthetic transformations, particularly cross-coupling reactions, allowing for the introduction of diverse molecular fragments at a specific position on the aromatic ring. Simultaneously, the two methoxy groups and the methyl ester group modulate the electronic properties of the benzene ring, influencing its reactivity and the orientation of subsequent chemical modifications.

This combination of functional groups makes this compound a valuable intermediate in multi-step syntheses. It is primarily utilized as a building block for creating more complex chemical structures, particularly in the fields of pharmaceutical and agrochemical research. myskinrecipes.com For instance, the structurally related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is a known key intermediate for the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. iucr.org This highlights the role of the bromo-dimethoxybenzene core in constructing molecules of significant therapeutic importance. Therefore, this compound is positioned within current research as a specialized chemical precursor for developing novel, high-value compounds.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 39503-51-0 sobhabio.com
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Class Aryl Halide, Aromatic Ester
Synonyms Benzoic acid, 5-bromo-2,4-dimethoxy-, methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO4 B1308169 Methyl 5-bromo-2,4-dimethoxybenzoate CAS No. 39503-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROGSBBDLIEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397461
Record name methyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-51-0
Record name methyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for Methyl 5 Bromo 2,4 Dimethoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Methyl 5-bromo-2,4-dimethoxybenzoate reveals several key disconnections that form the basis for designing synthetic routes. The primary strategic bonds to consider for disconnection are the ester linkage, the carbon-bromine bond, and the carbon-oxygen bonds of the methoxy (B1213986) ethers.

Retrosynthetic analysis of this compound

Figure 1: Key retrosynthetic disconnections for this compound, highlighting pathways involving (A) esterification, (B) bromination, and (C) methoxylation.

A logical disconnection is at the ester group (Disconnection A), which suggests that the final step of the synthesis could be the esterification of 5-bromo-2,4-dimethoxybenzoic acid. Several standard methods are applicable for this transformation.

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2,4-dimethoxybenzoyl chloride is then reacted with methanol to form the ester.

Alkylation with Diazomethane Derivatives: A mild and efficient method involves the use of reagents like trimethylsilyldiazomethane (B103560). This approach allows for the esterification of the carboxylic acid under neutral conditions, often providing high yields. For instance, 5-bromo-2-methoxybenzoic acid has been successfully converted to its methyl ester using trimethylsilyldiazomethane in methanol at room temperature. chemicalbook.com

Disconnecting the carbon-bromine bond (Disconnection B) points to an electrophilic aromatic substitution reaction as a key step. The precursor for this step would be methyl 2,4-dimethoxybenzoate. The regiochemical outcome of this bromination is governed by the directing effects of the substituents on the benzene (B151609) ring.

Directing Effects: The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directors. The ester group (-COOCH₃) is a deactivating group and a meta-director.

Positional Analysis:

The C2-methoxy group directs electrophiles to positions 3 (ortho) and 6 (para).

The C4-methoxy group directs electrophiles to positions 3 and 5 (both ortho).

The C1-ester group directs electrophiles to positions 3 and 5 (both meta).

The positions are influenced as follows:

Position 3: Activated (ortho to C2-OCH₃, ortho to C4-OCH₃) but also deactivated (meta to C1-ester). Steric hindrance from adjacent C2 and C4 groups is significant.

Position 5: Activated (ortho to C4-OCH₃) and deactivated (meta to C1-ester). It is para to the C2-OCH₃, but this position is blocked. This position is sterically less hindered than position 3.

Position 6: Activated (para to C2-OCH₃) but sterically hindered by the C1-ester group.

Considering these electronic and steric factors, position 5 is the most favored site for electrophilic bromination on the methyl 2,4-dimethoxybenzoate ring, leading to the desired product. Bromination of similar dimethoxybenzoic acid derivatives, such as 2,4-dimethoxybenzoic acid, with reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid, selectively yields the 5-bromo product. rsc.orgprepchem.com

A deeper retrosynthetic disconnection involves the two methoxy groups (Disconnection C), suggesting a precursor such as methyl 5-bromo-2,4-dihydroxybenzoate. This pathway relies on the methylation of a dihydroxybenzoic acid derivative. The Williamson ether synthesis is the most common method for this transformation, typically employing a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). google.comchemicalbook.com The synthesis of methyl 4-bromo-3,5-dimethoxybenzoate, for example, has been achieved by refluxing 4-bromo-3,5-dihydroxybenzoic acid with dimethyl sulfate and potassium carbonate in acetone. chemicalbook.com

Precursor Synthesis and Derivatization Approaches

Based on the retrosynthetic analysis, several forward synthetic routes can be devised starting from commercially available precursors.

While hydroquinone (B1673460) (1,4-dihydroxybenzene) is not an ideal starting material for a 2,4-disubstituted pattern, related phenols like resorcinol (B1680541) (1,3-dihydroxybenzene) or its derivatives are excellent precursors. A plausible synthetic sequence starting from 2,4-dihydroxybenzoic acid (β-resorcylic acid) is outlined below.

Bromination of 2,4-Dihydroxybenzoic Acid: The initial step is the selective bromination of 2,4-dihydroxybenzoic acid. The two hydroxyl groups strongly activate the ring, and bromination with bromine in glacial acetic acid occurs readily at the position para to one hydroxyl group and ortho to the other, yielding 5-bromo-2,4-dihydroxybenzoic acid. orgsyn.org

Double Methylation: The resulting dihydroxy acid is then subjected to a double methylation to form the two methoxy ethers. This is typically achieved using dimethyl sulfate and a base like potassium carbonate. chemicalbook.com This step yields 5-bromo-2,4-dimethoxybenzoic acid.

Esterification: The final step is the esterification of the carboxylic acid to form this compound, as detailed in section 2.1.1.

StepStarting MaterialReagents and ConditionsProductYield
12,4-Dihydroxybenzoic acidBr₂ in glacial acetic acid, 30–35°C5-Bromo-2,4-dihydroxybenzoic acid80–85% orgsyn.org
25-Bromo-2,4-dihydroxybenzoic acidDimethyl sulfate, K₂CO₃, acetone, reflux5-Bromo-2,4-dimethoxybenzoic acidHigh
35-Bromo-2,4-dimethoxybenzoic acidSOCl₂, then CH₃OHThis compoundHigh

A more direct and common approach starts with an already substituted benzoic acid, such as 2,4-dimethoxybenzoic acid. This route can proceed in two primary sequences: (A) bromination followed by esterification, or (B) esterification followed by bromination.

Route A: Bromination then Esterification

Bromination of 2,4-Dimethoxybenzoic Acid: The starting acid is brominated to introduce the bromine atom at the C5 position. The strong activating and directing effects of the two methoxy groups ensure high regioselectivity for this position. rsc.org

Esterification of 5-Bromo-2,4-dimethoxybenzoic Acid: The resulting bromo-acid is then esterified using standard procedures to yield the final product.

StepStarting MaterialReagents and ConditionsProductYield
12,4-Dimethoxybenzoic acidBu₄NBr₃, 23°C, 16 h5-Bromo-2,4-dimethoxybenzoic acid (as part of a bromodecarboxylation side reaction yielding 1-bromo-2,4-dimethoxybenzene)94% (for 1-bromo-2,4-dimethoxybenzene) rsc.org
25-Bromo-2,4-dimethoxybenzoic acidTrimethylsilyldiazomethane, methanol, 0°C to RT, 4 hThis compoundHigh chemicalbook.com

Route B: Esterification then Bromination

Esterification of 2,4-Dimethoxybenzoic Acid: The starting acid is first converted to its methyl ester, methyl 2,4-dimethoxybenzoate.

Bromination of Methyl 2,4-dimethoxybenzoate: The ester is then brominated. The directing effects of the substituents remain the same, leading to selective bromination at the C5 position to afford this compound.

StepStarting MaterialReagents and ConditionsProductYield
12,4-Dimethoxybenzoic acidCH₃OH, H₂SO₄ (cat.), refluxMethyl 2,4-dimethoxybenzoateHigh
2Methyl 2,4-dimethoxybenzoateBromine, Acetic acid, <25°C to RT, 2 hThis compound99% (for a similar substrate) chemicalbook.com

Preparation of Brominated Dimethoxybenzene Intermediates

The synthesis of this compound can commence from precursors like 1,3-dimethoxybenzene (B93181) or 2,4-dimethoxybenzaldehyde. These routes involve the initial bromination of the benzene ring, followed by subsequent chemical transformations to introduce the methyl ester functionality.

For instance, a common precursor, 2,4-dimethoxybenzoic acid, can be brominated to yield 5-bromo-2,4-dimethoxybenzoic acid. This intermediate is then subjected to esterification to produce the final product. Another approach involves the bromination of 3,4-dimethoxytoluene (B46254) to yield 2-bromo-4,5-dimethoxytoluene, which is then oxidized to 2-bromo-4,5-dimethoxybenzoic acid. google.com This multi-step approach highlights the importance of preparing specifically brominated intermediates that can be readily converted to the target compound.

Similarly, the bromination of 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) is a method used to prepare brominated dimethoxybenzaldehyde intermediates. scielo.br While not a direct precursor to the 5-bromo-2,4-dimethoxy isomer, this illustrates a general strategy for creating brominated building blocks. The choice of starting material and brominating agent is critical for achieving the desired substitution pattern on the dimethoxybenzene core structure.

Direct Synthesis Protocols

Direct synthesis protocols offer a more streamlined approach, typically involving fewer steps. These methods focus on introducing the bromo and methyl ester groups in a more convergent fashion.

Electrophilic Aromatic Substitution for Bromination

The most direct route to this compound involves the electrophilic aromatic bromination of Methyl 2,4-dimethoxybenzoate. The benzene ring, activated by two electron-donating methoxy groups, is highly susceptible to attack by an electrophilic bromine source.

The reaction is often carried out by treating Methyl 2,4-dimethoxybenzoate with a brominating agent such as molecular bromine (Br₂) in a suitable solvent like acetic acid. prepchem.com The high reactivity of the substrate means that harsh catalysts, such as Lewis acids, are often not required. unizin.orgmasterorganicchemistry.com Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes in solvents like acetonitrile, to achieve regioselective bromination. nih.gov

Table 1: Examples of Electrophilic Aromatic Bromination Conditions

Starting Material Brominating Agent Solvent Conditions Product Yield Reference
Methyl 5-methoxy-3,4-methylenedioxybenzoate Bromine Acetic Acid Room temp, 10 hrs Methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate 51% prepchem.com
2,4-dimethoxybenzoic acid Bu₄NBr₃ Not specified 23 °C, 16 hrs 1-bromo-2,4-dimethoxybenzene (B92324) (via decarboxylation) 94% rsc.org
Regioselectivity Control in Bromination Reactions

The regiochemical outcome of the bromination of Methyl 2,4-dimethoxybenzoate is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 2 and 4 are powerful activating, ortho- and para-directing groups due to their ability to donate electron density to the ring through resonance. The methyl ester group (-COOCH₃) at position 1 is a deactivating, meta-directing group.

The cumulative effect of these substituents strongly favors electrophilic attack at the C5 position:

The -OCH₃ group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The -OCH₃ group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The -COOCH₃ group at C1 directs to the meta positions (C3 and C5).

Both methoxy groups and the ester group direct the incoming bromine electrophile to the C5 position. This consensus of directing effects, combined with the fact that the C5 position is sterically accessible, results in the highly regioselective formation of this compound. nih.govwku.edu The strong activating nature of the methoxy groups ensures that the reaction proceeds efficiently at this specific site.

Mechanistic Insights into Electrophilic Aromatic Bromination

The electrophilic aromatic bromination reaction proceeds via a well-established two-step mechanism. libretexts.orglibretexts.orgmsu.edu

Formation of the Sigma Complex: The reaction is initiated by the attack of the electron-rich π system of the benzene ring on the electrophilic bromine species (Br⁺), which may be polarized or generated from Br₂. This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unizin.org The positive charge of this intermediate is delocalized across the ring and, importantly, onto the oxygen atoms of the methoxy groups, which provides significant stabilization.

Deprotonation and Aromatization: In the second, fast step, a base removes a proton (H⁺) from the carbon atom bearing the new bromine substituent. msu.edu This restores the aromaticity of the ring, yielding the final substituted product, this compound.

The stability of the arenium ion intermediate is crucial, and the methoxy groups play a key role in stabilizing the positive charge through resonance, thereby facilitating the reaction. libretexts.orgmsu.edu

Esterification of 5-Bromo-2,4-dimethoxybenzoic Acid

An alternative and widely used synthetic route involves the esterification of 5-Bromo-2,4-dimethoxybenzoic acid. This method separates the bromination and esterification steps. First, 2,4-dimethoxybenzoic acid is brominated to selectively form 5-bromo-2,4-dimethoxybenzoic acid. Subsequently, the carboxylic acid is converted into its methyl ester.

Several standard esterification methods can be employed for this transformation:

Fischer Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Reaction with Dimethyl Sulfate: Treating the carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate. chemicalbook.com

Reaction with Trimethylsilyldiazomethane: This reagent provides a mild and efficient method for converting carboxylic acids to methyl esters, often used for sensitive substrates. For example, 5-bromo-2-methoxybenzoic acid can be esterified using this method in methanol at room temperature. chemicalbook.com

This two-step approach can be advantageous for process control and purification, as the intermediate carboxylic acid is often a crystalline solid that is easily purified before proceeding to the final esterification step. google.com

Reaction Optimization and Process Development

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness. Key parameters that are often adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time.

For direct bromination, using N-bromosuccinimide (NBS) instead of liquid bromine can offer advantages in handling and safety. The choice of solvent can also influence regioselectivity and reaction rate. wku.edu For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions in solvents like 1,1,1-trichloroethane (B11378) and benzotrifluoride (B45747) to control the formation of different brominated products. researchgate.net

In the esterification of the brominated benzoic acid, process development may focus on replacing hazardous reagents like dimethyl sulfate with greener alternatives. Optimization of reaction conditions, such as temperature and catalyst loading in Fischer esterification, can maximize conversion and minimize side reactions. The development of "one-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is another strategy to improve efficiency and reduce waste. google.com For example, a one-pot synthesis can be used to prepare 2-bromo-4,5-dimethoxybenzyl bromide from 3,4-dimethoxytoluene. google.com

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the synthesis of this compound, particularly in the bromination step of its precursors. The polarity of the solvent can significantly influence the reaction rate and the regioselectivity of the bromination.

In the bromination of aromatic compounds, a range of solvents can be employed, each with its own set of advantages and disadvantages. For instance, in the synthesis of a related compound, 5-bromo-2,3-dimethoxybenzaldehyde (B184988), glacial acetic acid was used as the solvent for the bromination of o-vanillin. scielo.br This polar protic solvent can facilitate the polarization of the bromine molecule, enhancing its electrophilicity.

Non-polar solvents can also be utilized. For the bromination of another analogue, methyl 5-methoxy-3,4-methylenedioxybenzoate, acetic acid was again the solvent of choice, leading to the desired product in a 51% yield after 10 hours at room temperature. prepchem.com The use of a non-polar solvent can sometimes offer better control over the reaction and minimize the formation of by-products.

The following table summarizes the impact of different solvents on similar bromination reactions, providing insights into their potential effects on the synthesis of this compound.

Table 1: Solvent Effects in Analogous Bromination Reactions

Solvent Substrate Reagent Observations Reference
Glacial Acetic Acid o-Vanillin Bromine Effective for bromination of activated aromatic ring. scielo.br
Acetic Acid Methyl 5-methoxy-3,4-methylenedioxybenzoate Bromine Moderate yield (51%) after extended reaction time. prepchem.com
Dry DMF 5-bromo-2-hydroxy-3-methoxybenzaldehyde Methyl iodide Used for subsequent methylation step, indicating its inertness to the bromo- and methoxy- functionalities. scielo.br

Temperature and Stoichiometry Influence

Temperature and the molar ratio of reactants are fundamental parameters that dictate the outcome of the synthesis of this compound. Careful control of these factors is essential to maximize the yield of the desired product while minimizing the formation of impurities, such as di-brominated species.

For the bromination of activated aromatic rings, the reaction temperature often needs to be carefully controlled to prevent over-bromination. In the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde, the bromination was carried out, and although the specific temperature was not detailed, the subsequent methylation step was conducted at room temperature for 4 hours. scielo.br Similarly, the bromination of methyl 5-methoxy-3,4-methylenedioxybenzoate was performed at room temperature. prepchem.com

The stoichiometry of the brominating agent is also a critical consideration. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. For the bromination of o-vanillin, a slight molar excess of bromine (1.1 equivalents) was used. scielo.br In the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid, a significant excess of dimethyl sulfate (3 equivalents) was employed for the methylation step to ensure complete reaction. chemicalbook.com

The table below illustrates the influence of temperature and stoichiometry in related synthetic transformations.

Table 2: Temperature and Stoichiometry in Analogous Syntheses

Reaction Step Substrate Reagent and Stoichiometry Temperature Duration Yield Reference
Bromination o-Vanillin Bromine (1.1 eq.) Not specified 1 hour 97% (for the brominated intermediate) scielo.br
Methylation 5-bromo-2-hydroxy-3-methoxybenzaldehyde Methyl iodide (1.5 eq.) Room Temperature 4 hours 98% scielo.br
Bromination Methyl 5-methoxy-3,4-methylenedioxybenzoate Bromine Room Temperature 10 hours 51% prepchem.com
Methylation 4-bromo-3,5-dihydroxybenzoic acid Dimethyl sulfate (3 eq.) Reflux 24 hours 92% chemicalbook.com

Catalyst Systems in Multi-step Syntheses

While some synthetic routes to brominated aromatic esters may proceed without a catalyst, particularly when the aromatic ring is highly activated, catalyst systems can be instrumental in enhancing reaction rates and improving selectivity in multi-step syntheses.

In the context of preparing precursors for this compound, the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde from o-vanillin utilized sodium acetate (B1210297) in the bromination step. scielo.br Although not a catalyst in the traditional sense, it acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The subsequent methylation step employed potassium carbonate as a base. scielo.br

For the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate, potassium carbonate was used as a base in the methylation of 4-bromo-3,5-dihydroxybenzoic acid. chemicalbook.com In a different approach, the decarboxylative bromination of 2,4-dimethoxybenzoic acid to 1-bromo-2,4-dimethoxybenzene was achieved using tetrabutylammonium (B224687) tribromide (Bu4NBr3), which serves as the bromine source and likely facilitates the reaction. rsc.org

The following table provides examples of catalyst and reagent systems used in analogous transformations.

Table 3: Catalyst and Reagent Systems in Related Syntheses

Reaction Substrate Reagent/Catalyst System Function Reference
Bromination o-Vanillin Sodium Acetate HBr scavenger scielo.br
Methylation 5-bromo-2-hydroxy-3-methoxybenzaldehyde Potassium Carbonate Base scielo.br
Methylation 4-bromo-3,5-dihydroxybenzoic acid Potassium Carbonate Base chemicalbook.com
Decarboxylative Bromination 2,4-dimethoxybenzoic acid Bu4NBr3 Brominating agent rsc.org

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of the different synthetic routes to this compound is essential for selecting the most suitable method for a particular application, considering factors such as yield, scalability, and environmental impact. The two primary conceptual pathways are:

Route A: Bromination of methyl 2,4-dimethoxybenzoate.

Route B: Esterification of 5-bromo-2,4-dimethoxybenzoic acid.

Evaluation of Yields and Scalability

Route A (Bromination of Ester): This route benefits from the direct introduction of the bromine atom onto a readily available starting material. The yield of such a reaction is highly dependent on the reaction conditions. For a similar bromination of methyl 5-methoxy-3,4-methylenedioxybenzoate, a yield of 51% was reported. prepchem.com Achieving high selectivity for mono-bromination can be a challenge, and the formation of di-brominated by-products can reduce the yield and complicate purification, potentially hindering scalability.

Table 4: Comparative Yields of Analogous Synthetic Steps

Synthetic Route Analogous Step Reported Yield Potential Scalability Issues Reference
Route A Bromination of Methyl 5-methoxy-3,4-methylenedioxybenzoate 51% Control of regioselectivity, potential for over-bromination. prepchem.com
Route B Synthesis of 2-bromo-4,5-dimethoxybenzoic acid 93% Handling of oxidizing agents in the precursor synthesis. google.com
Route B Esterification of 5-bromo-2-methoxybenzoic acid High (not quantified) Use of potentially hazardous reagents like trimethylsilyldiazomethane. chemicalbook.com

Environmental Impact Assessment of Synthetic Routes

Brominating Agents: The use of molecular bromine (Br2) is a significant environmental and safety concern due to its high toxicity and corrosivity. nih.gov Greener alternatives are increasingly being sought. These include the in situ generation of bromine from less hazardous sources like hydrobromic acid or bromide salts with an oxidant, or the use of N-bromosuccinimide (NBS). nih.govresearchgate.net However, it is important to note that many alternative brominating agents can have a higher environmental impact than using Br2 directly if not chosen carefully. acsgcipr.org

Solvents and Waste: The choice of solvent has a major environmental impact. The use of hazardous solvents should be minimized, and greener alternatives should be considered where possible. The generation of waste, particularly halogenated waste streams, needs to be carefully managed.

Route A vs. Route B:

Route A would likely involve the direct use of a brominating agent. If molecular bromine is used, significant environmental and safety protocols are required. The use of a greener brominating agent would be preferable.

Route B also involves a bromination step for the synthesis of the benzoic acid precursor. A patent for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid describes a process using hydrogen peroxide and a metal bromide, which is considered a more environmentally friendly approach. google.com The subsequent esterification step can also be designed to be more environmentally benign by choosing appropriate catalysts and solvents.

Ultimately, a thorough life cycle assessment would be required for a definitive comparison of the environmental impact of each route. However, a preliminary analysis suggests that a well-designed Route B, utilizing greener reagents for both bromination and esterification, may offer a more environmentally sustainable pathway to this compound.

Chemical Reactivity and Functional Group Transformations of Methyl 5 Bromo 2,4 Dimethoxybenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in Methyl 5-bromo-2,4-dimethoxybenzoate is a key site for chemical modification, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this site is influenced by the electron-donating effects of the two methoxy (B1213986) groups, which can impact the efficiency and outcome of various transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl bromide functional group of this compound is readily employed in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, has been successfully applied to this compound. For instance, it has been used as a key step in the synthesis of non-nucleoside inhibitors of the Zika Virus RNA-Dependent RNA Polymerase. researchgate.net In one specific example, this compound was coupled with a thiophene-based boronic acid derivative using a palladium-dppf catalyst. researchgate.net

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is another important transformation utilizing the aryl bromide of this substrate. This reaction has been documented in the synthesis of potential Zika virus inhibitors, where this compound was coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Ligand Effects on Coupling Efficiency

While the choice of ligand on the palladium catalyst is known to be critical for the efficiency and scope of cross-coupling reactions, a detailed investigation specifically examining the effects of different ligands on the reactivity of this compound has not been found in the reviewed scientific literature. The successful reactions reported have utilized palladium complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf), indicating that this ligand is effective for promoting coupling with this electron-rich aryl bromide. researchgate.net

Scope of Coupling Partners for Aryl Bromides

The documented applications of this compound in cross-coupling reactions demonstrate its utility with both heteroaromatic boronic acid derivatives and terminal alkynes. The table below summarizes the reported successful coupling reactions.

Reaction Type Coupling Partner Catalyst System Base/Additives Solvent Temp. Product Reference
Suzuki-Miyaura4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolanePdCl₂(dppf)·CH₂Cl₂Potassium Acetate (B1210297)Dioxane/H₂O100°CMethyl 2,4-dimethoxy-5-(thiophen-2-yl)benzoate researchgate.net
SonogashiraPropargyl alcoholPdCl₂(dppf)·CH₂Cl₂CuI, Et₃NDMF80°CMethyl 5-(3-hydroxyprop-1-yn-1-yl)-2,4-dimethoxybenzoate researchgate.net
Mechanistic Investigations of Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. researchgate.netnih.govmdpi.com This is followed by transmetalation with the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com However, specific mechanistic studies focusing on the kinetic and thermodynamic parameters of these steps for this compound are not available in the surveyed literature.

Nucleophilic Aromatic Substitution Pathways

No specific examples or detailed studies of nucleophilic aromatic substitution reactions at the C-5 position of this compound were found in the reviewed literature. The presence of strong electron-donating methoxy groups on the ring generally disfavors classical nucleophilic aromatic substitution pathways, which are typically more facile on electron-deficient aromatic systems.

Metal-Halogen Exchange Reactions

Detailed studies or specific examples of metal-halogen exchange reactions involving this compound could not be located in the searched scientific literature. This reaction, typically employing organolithium reagents like n-butyllithium or tert-butyllithium, would convert the aryl bromide to a highly reactive aryllithium species, which could then be trapped with various electrophiles. While the reaction is common for many aryl bromides, its specific application to this substrate has not been reported in the available sources.

Transformations Involving the Ester Group

The methyl ester functionality of this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the modification of the carboxyl group into a carboxylic acid, a different ester, or a primary alcohol, respectively.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 5-bromo-2,4-dimethoxybenzoic acid, is a fundamental transformation. This reaction can be effectively achieved under either acidic or basic conditions. numberanalytics.comchemistrysteps.comlibretexts.org

Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylic acid is deprotonated in the basic media to form a carboxylate salt. chemistrysteps.com For a structurally similar compound, methyl 5-bromo-2-methoxy-4-methylbenzoate, hydrolysis has been successfully performed using sodium hydroxide in a mixture of ethanol (B145695) and water under reflux conditions. chemicalbook.com

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with an excess of water. This reaction is the reverse of Fischer esterification and is an equilibrium process. numberanalytics.comlibretexts.org To drive the reaction to completion, it is often necessary to use a large excess of water.

Table 1: Conditions for Hydrolysis of Related Methyl Benzoate (B1203000) Derivatives

Substrate Reagents and Conditions Product Yield Reference
Methyl 5-bromo-2-methoxy-4-methylbenzoate NaOH, EtOH:H₂O (1:1), reflux, 30 min; then conc. HCl to pH ~2 5-bromo-2-methoxy-4-methylbenzoic acid 82% chemicalbook.com
General Aromatic Ester NaOH or KOH, H₂O, heat Carboxylate Salt High chemistrysteps.com

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting it with an alcohol (e.g., ethanol) in the presence of a catalyst to form the corresponding ethyl ester.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-2,4-dimethoxyphenyl)methanol. This transformation requires a strong reducing agent due to the stability of the ester functionality.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. harvard.edumasterorganicchemistry.comcommonorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a strong, non-selective reagent that readily reduces a wide range of carbonyl compounds, including esters. harvard.edumasterorganicchemistry.comlibretexts.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com While it is excellent for the reduction of aldehydes and ketones, the lower reactivity of esters requires the use of a more powerful hydride donor like LiAlH₄. libretexts.orgmasterorganicchemistry.com Therefore, for the conversion of this compound to (5-bromo-2,4-dimethoxyphenyl)methanol, LiAlH₄ would be the reagent of choice.

Table 2: Reducing Agents for Ester Reduction

Reagent Reactivity with Esters Product from this compound
Lithium aluminum hydride (LiAlH₄) High (5-bromo-2,4-dimethoxyphenyl)methanol

Reactivity of the Dimethoxybenzene Core

The substituted benzene (B151609) ring of this compound is also a site of significant chemical reactivity, particularly through selective demethylation of the methoxy groups and further electrophilic aromatic substitution.

Selective Demethylation Reactions

The two methoxy groups on the aromatic ring can be selectively cleaved to form hydroxyl groups. The selective demethylation of one or both methoxy groups can be a valuable synthetic strategy. Reagents commonly used for the cleavage of aryl methyl ethers include strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃). researchgate.netcommonorganicchemistry.com

For a closely related compound, 5-bromo-2,4-dimethoxybenzaldehyde, the use of HI or HBr under refluxing conditions has been suggested for ether cleavage. researchgate.net Boron tribromide is another powerful reagent for demethylation and is often used in dichloromethane (B109758) (DCM) at low temperatures. researchgate.netcommonorganicchemistry.com The mechanism of BBr₃-mediated demethylation involves the formation of an ether adduct followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edunih.govresearchgate.net

The potential for regioselective demethylation at either the C-2 or C-4 position is an important consideration. The methoxy group at the C-2 position is ortho to the ester group, which may influence its reactivity. In some cases, chelation control with a Lewis acid can direct the demethylation to the ortho position. For instance, it has been suggested that with a coordinating group like a carbonyl, a Lewis acid such as aluminum chloride (AlCl₃) might preferentially coordinate to the ortho-methoxy group, facilitating its cleavage. researchgate.net Conversely, steric hindrance can also play a role, with bulkier reagents potentially favoring demethylation at the less hindered C-4 position. researchgate.net Trimethylsilyl iodide (TMSI) has been proposed as a reagent that might selectively demethylate the less hindered 4-methoxy group in a similar system. researchgate.net

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Potential for Selectivity
Boron tribromide (BBr₃) DCM, low temperature Can be influenced by substrate structure
Hydroiodic acid (HI) / Hydrobromic acid (HBr) Reflux Generally less selective
Aluminum chloride (AlCl₃) With a thiol co-reagent May favor ortho-demethylation via chelation

Further Electrophilic Aromatic Substitution (e.g., Nitration, Alkylation)

The dimethoxybenzene core of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. These groups are powerful ortho-, para-directors. The bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions. The methyl ester group is a deactivating, meta-directing group.

Considering the directing effects of the substituents, the available positions for further substitution are C-3 and C-6. The two methoxy groups strongly activate the ring and will direct incoming electrophiles to the positions ortho and para to them. The C-4 methoxy group directs to C-3 and C-5 (which is blocked by bromine). The C-2 methoxy group directs to C-3 and C-1 (which is blocked by the ester). Therefore, the C-3 position is strongly activated by both methoxy groups. The bromine at C-5 directs to C-6 (ortho) and C-2 (para, blocked). The ester at C-1 directs to C-3 and C-5 (meta, blocked). Thus, the C-3 position is the most likely site for electrophilic attack due to the combined directing effects of the methoxy and ester groups. The C-6 position is another possibility, influenced by the ortho-directing effect of the bromine and the para-directing effect of the C-2 methoxy group, though it is likely less favored than the C-3 position.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. mdma.chedubirdie.compbworks.com Given the directing effects, the introduction of a nitro group would be expected to occur predominantly at the C-3 position.

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), or an alcohol with a strong acid, introduces an alkyl group onto the aromatic ring. mercer.educcsf.eduumkc.edustudycorgi.commnstate.edu Similar to nitration, the alkylation of this compound would be expected to occur at the most activated position, C-3.

Oxidation Reactions of Aromatic Ring Systems

The aromatic ring of this compound is highly activated towards electrophilic attack and oxidation due to the presence of two electron-donating methoxy groups. foodb.ca This high electron density makes the ring susceptible to oxidative processes that can lead to dearomatization or the formation of quinone-like structures.

One of the most common methods for the oxidation of electron-rich 1,4-dimethoxybenzene (B90301) derivatives is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.nettandfonline.commdpi.com This powerful one-electron oxidizing agent can effectively convert such substrates into benzoquinones. researchgate.nettandfonline.com The reaction proceeds via an electron transfer mechanism, leading to the formation of a radical cation which then undergoes further reaction to yield the quinone product. The electronic nature of other substituents on the ring can significantly influence the outcome, determining whether a simple quinone or a dimeric diquinone is formed. tandfonline.comtandfonline.com Given the structure of this compound, oxidation with a potent agent like CAN could potentially yield a bromo-methoxy-benzoquinone, a valuable synthetic intermediate.

Another potential oxidative transformation is palladium-catalyzed oxidative coupling. acs.org While direct oxidative coupling of two molecules of this compound is conceivable, a more common application involves the coupling of an aryl halide with another arene through C-H activation. acs.org The bromine atom on the ring serves as a handle for such transformations, although these reactions typically couple the aryl halide with a different C-H containing partner rather than oxidizing the aromatic ring of the starting material itself.

Environmentally benign oxidation methods using hydrogen peroxide, sometimes in the presence of an organocatalyst like proline, have also been developed for electron-rich arenes to produce quinones. nih.govresearchgate.net These systems offer a greener alternative to metal-based oxidants. nih.gov

Derivatization Strategies for Structural Modification

The functional groups of this compound—the aryl bromide and the methyl ester—provide orthogonal points for chemical modification, making it an excellent scaffold for building molecular complexity.

The bromine atom on the aromatic ring is a key functional group for introducing heterocyclic systems via transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. researchgate.netnih.gov this compound can be coupled with a wide array of heteroaryl boronic acids or esters to append diverse heterocyclic moieties. rsc.orgnih.govmdpi.com The reaction is generally tolerant of various functional groups, making it ideal for late-stage functionalization. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl bromide with nitrogen-containing heterocycles. nih.govresearchgate.netnih.govresearchgate.net A variety of heterocyclic amines, such as carbazoles, indoles, and pyrazoles, can be directly attached to the benzene ring, providing access to a broad range of nitrogen-rich compounds. nih.govnih.gov

Sonogashira Coupling: This coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper, introduces an alkynyl substituent onto the aromatic ring. researchgate.netresearchgate.netrsc.org This alkyne can then serve as a precursor for the construction of various heterocycles. For example, subsequent intramolecular cyclization of a suitably functionalized alkyne can lead to the formation of furans, indoles, or other ring systems. beilstein-journals.orgnih.gov

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Moiety
Suzuki-MiyauraHeteroaryl Boronic Acid/EsterPd(PPh₃)₄, Base (e.g., K₂CO₃)Heteroaryl-substituted benzoate
Buchwald-HartwigHeterocyclic AminePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)N-Heterocyclic substituted benzoate
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl-substituted benzoate

The methyl ester functional group of this compound can be readily converted into a wide range of substituted benzamides. This transformation typically proceeds in a two-step sequence.

First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 5-bromo-2,4-dimethoxybenzoic acid. This is usually achieved under basic conditions (saponification) using a reagent like sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by acidic workup.

Second, the resulting carboxylic acid is coupled with a primary or secondary amine to form the amide bond. While this can be done by direct heating, the reaction is most efficiently carried out using a coupling reagent to activate the carboxylic acid. luxembourg-bio.comresearchgate.net A vast number of coupling reagents are available, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like BOP or PyBOP), and uronium/aminium salts (like HATU or HBTU). luxembourg-bio.comgrowingscience.comluxembourg-bio.comresearchgate.net The choice of reagent and conditions can be optimized to ensure high yields and minimize side reactions, such as racemization if chiral amines are used. luxembourg-bio.com

StepReactionTypical ReagentsIntermediate/Product
1Ester HydrolysisNaOH or KOH in MeOH/H₂O, then HCl5-bromo-2,4-dimethoxybenzoic acid
2Amide CouplingPrimary or Secondary Amine (R¹R²NH), Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA)N-substituted 5-bromo-2,4-dimethoxybenzamide

This strategy allows for the introduction of a diverse array of substituents through the choice of amine, leading to libraries of benzamide (B126) derivatives for various applications, such as in medicinal chemistry.

The presence of multiple, orthogonally reactive functional groups makes this compound an attractive building block for the synthesis of bifunctional linkers. lumiprobe.com Such linkers are crucial in fields like drug delivery and diagnostics for covalently connecting two different molecules, such as a drug and a targeting moiety.

The aryl bromide serves as a stable and reliable handle for attachment to one molecule, typically through a palladium-catalyzed cross-coupling reaction as described above. The methyl ester provides a second point of attachment. After hydrolysis to the carboxylic acid, it can be converted into an active ester (e.g., an N-hydroxysuccinimide ester) which can then react with a nucleophilic group, such as an amine on a biomolecule, to form a stable amide bond. nih.gov

This dual reactivity allows for a sequential and controlled synthesis of complex conjugates. For instance, a heterocycle or another small molecule can first be attached at the bromine position. The ester can then be hydrolyzed and activated to link this entire assembly to a protein, polymer, or another molecular entity. This strategic approach is fundamental to the design of advanced molecular probes and therapeutic agents.

Spectroscopic and Advanced Structural Elucidation of Methyl 5 Bromo 2,4 Dimethoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of Methyl 5-bromo-2,4-dimethoxybenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants of the aromatic protons.

In the aromatic region, two singlets are expected for the two non-equivalent aromatic protons. The proton at the C6 position (H-6) would likely appear at a lower field (further downfield) compared to the proton at the C3 position (H-3) due to the deshielding effect of the adjacent ester group. Conversely, H-3 is shielded by the two ortho-methoxy groups.

The protons of the two methoxy groups (-OCH₃) at positions C2 and C4 are expected to appear as sharp singlets, likely with slightly different chemical shifts due to their distinct electronic environments. Similarly, the protons of the methyl group in the ester functionality (-COOCH₃) will also present as a singlet, typically in the range of 3.8-4.0 ppm.

Expected ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~6.5 - 6.7Singlet1H
H-6~7.8 - 8.0Singlet1H
C2-OCH₃~3.8 - 4.0Singlet3H
C4-OCH₃~3.8 - 4.0Singlet3H
-COOCH₃~3.9Singlet3H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight unique carbon atoms. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position, typically in the range of 165-170 ppm. The aromatic carbons attached to the electronegative oxygen and bromine atoms will also exhibit characteristic chemical shifts. The carbon bearing the bromine atom (C5) will be influenced by the heavy atom effect, while the carbons attached to the methoxy groups (C2 and C4) will be shifted downfield. The remaining aromatic carbons (C1, C3, and C6) will have chemical shifts determined by the cumulative electronic effects of the substituents. The carbons of the methoxy and methyl ester groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165 - 170
C2~155 - 160
C4~160 - 165
C6~130 - 135
C1~115 - 120
C5~110 - 115
C3~95 - 100
C2-OCH₃~55 - 60
C4-OCH₃~55 - 60
-COOCH₃~50 - 55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for the definitive structural elucidation of complex molecules and for distinguishing between regioisomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons. This would be a key piece of evidence to differentiate it from isomers where the aromatic protons are adjacent and would show a correlation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. The HMQC/HSQC spectrum of this compound would show correlations between the aromatic proton signals and their corresponding carbon signals, as well as between the methoxy and methyl ester proton signals and their respective carbon signals. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected between the H-6 proton and the carbonyl carbon of the ester group, as well as with C2 and C4. The H-3 proton would show correlations to C1, C2, C4, and C5. The protons of the methoxy groups would show correlations to their attached carbons (C2 and C4, respectively), and the methyl ester protons would correlate with the carbonyl carbon. These correlations provide definitive proof of the substitution pattern and are vital for distinguishing between different regioisomers.

Illustrative HMBC Correlations for Regioisomer Differentiation:

ProtonKey HMBC Correlations in this compound
H-3C1, C2, C4, C5
H-6C1, C2, C4, C=O
C2-OCH₃C2
C4-OCH₃C4
-COOCH₃C=O

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₀H₁₁BrO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Theoretical Exact Mass for C₁₀H₁₁BrO₄:

IsotopeExact Mass (Da)
[M(⁷⁹Br)]⁺273.9868
[M(⁸¹Br)]⁺275.9847

In mass spectrometry, molecules often fragment in a predictable manner upon ionization. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated.

A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion. Another possibility is the loss of formaldehyde (B43269) (CH₂O) from the methoxy groups. The bromine atom can also be lost as a radical. The aromatic ring itself can undergo fragmentation. The relative abundance of these fragment ions would be characteristic of the specific substitution pattern of the molecule.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

m/z (for ⁷⁹Br)Proposed Fragment
274[M]⁺•
243[M - OCH₃]⁺
215[M - OCH₃ - CO]⁺
195[M - Br]⁺

The detailed analysis of these fragments, especially when compared with the fragmentation patterns of its isomers, provides a robust method for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

The presence of the methyl ester group would be indicated by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.

The two methoxy groups on the benzene ring would produce characteristic C-O-C stretching vibrations. For aromatic ethers, these are typically strong bands found between 1275 and 1200 cm⁻¹ for the aryl-O stretch and between 1075 and 1020 cm⁻¹ for the methyl-O stretch. The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring would also give rise to characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

Finally, the carbon-bromine (C-Br) stretching vibration is expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹. The table below summarizes the expected IR absorption frequencies for this compound based on the analysis of its functional groups and data from analogous compounds.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Methyl EsterC=O stretch1730-1715
C-O stretch1300-1000
Aromatic EtherAryl-O stretch1275-1200
Methyl-O stretch1075-1020
Aromatic RingC-H stretch>3000
C=C stretch1600-1450
Carbon-BromineC-Br stretch680-515

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as Methyl 5-bromo-2-hydroxybenzoate (B13816698) and other brominated dimethoxybenzene derivatives, offers significant insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds and potentially halogen bonding. In the crystal structure of similar compounds, such as 1,5-Dibromo-2,4-dimethoxybenzene (B1586223), weak C—H⋯O hydrogen bonds have been observed to connect molecules, forming chains that extend along a crystallographic axis. researchgate.net It is highly probable that the methoxy and ester groups in this compound would act as hydrogen bond acceptors, with aromatic and methyl C-H groups serving as donors. These C-H···O interactions play a crucial role in stabilizing the crystal lattice.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C-H···O Hydrogen BondAromatic C-H, Methyl C-HCarbonyl O, Methoxy O2.2 - 2.8Formation of chains and layers
Halogen BondC-BrO, Br< Sum of van der Waals radiiDirectional interaction influencing packing
π-π StackingBenzene RingBenzene Ring3.3 - 3.8Stabilization through aromatic interactions

The conformation of this compound in the solid state will be determined by the dihedral angles between the plane of the benzene ring and its substituents. The methyl ester group is likely to be nearly coplanar with the aromatic ring to maximize conjugation, although some twisting is possible to alleviate steric hindrance. In the crystal structure of a related compound, Methyl 5-bromo-2-hydroxybenzoate, the molecule is almost planar, with a very small root-mean-square deviation for the non-hydrogen atoms. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules like Methyl 5-bromo-2,4-dimethoxybenzoate. Such calculations are typically performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve reliable results.

A fundamental step in any DFT study is the geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles. Based on studies of similar brominated and dimethoxy-substituted aromatic compounds, the benzene (B151609) ring is expected to be nearly planar. iucr.org The methoxy (B1213986) and methyl ester groups, however, will have specific orientations relative to the ring that are determined by steric and electronic effects.

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is key to understanding its reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy and shape of these orbitals indicate the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO) in chemical reactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar molecular structures, as specific DFT calculations for this compound are not widely published. The bond lengths are given in Angstroms (Å) and bond angles in degrees (°).

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O (methoxy) Bond Length~1.36 Å
C=O (ester) Bond Length~1.21 Å
C-O (ester) Bond Length~1.34 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C-C (aromatic) Bond Angle~118 - 122 °
O-C-O (ester) Bond Angle~123 °

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to a high degree of accuracy, providing valuable information for structural elucidation. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, C=O, C-O, and C-Br bonds. A comparison between the calculated and experimental vibrational spectra can confirm the molecular structure. For instance, studies on the closely related 5-bromo-2,4-dimethoxy-benzaldehyde have utilized DFT to analyze its vibrational spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) Note: The following data is illustrative and based on typical values for the functional groups in similar molecular environments. Frequencies are given in reciprocal centimeters (cm⁻¹).

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H (aromatic) stretch3100 - 3000
C-H (methyl) stretch3000 - 2850
C=O (ester) stretch1730 - 1715
C-C (aromatic) stretch1600 - 1450
C-O (ester) stretch1300 - 1200
C-O (methoxy) stretch1275 - 1200
C-Br stretch680 - 515

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester group, DFT calculations could provide a detailed, step-by-step understanding of the reaction pathway. This knowledge is crucial for optimizing reaction conditions and predicting the formation of products. For example, computational studies have been used to understand the regioselectivity in the electrophilic aromatic bromination of various aromatic compounds. mdpi.com

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms, providing insights into conformational changes and intermolecular interactions.

The methoxy and methyl ester groups in this compound are not static; they can rotate around their single bonds. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is important for understanding how the molecule's shape can influence its properties and interactions with other molecules.

Given that many organic molecules have applications in pharmacology and materials science, understanding their interactions with biological macromolecules like proteins is of great interest. MD simulations are a key tool for modeling ligand-protein interactions. If this compound were to be investigated as a potential ligand for a protein target, MD simulations could be used to predict its binding mode and estimate the binding affinity. These simulations provide a dynamic picture of how the ligand fits into the protein's binding pocket and which intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, are most important for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel compounds, prioritize candidates for synthesis, and provide insights into the molecular properties that govern biological response.

The foundation of a robust QSAR model lies in the calculation and careful selection of molecular descriptors. researchgate.net These descriptors are numerical representations of the physicochemical, topological, electronic, and steric properties of a molecule. For a series of analogues based on the this compound scaffold, a diverse array of descriptors would be calculated to capture the structural variations within the set.

Common classes of descriptors include:

Physicochemical Descriptors: Such as LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA), which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These describe the connectivity and branching of the molecular structure, like the Balaban J index and Kier & Hall connectivity indices. nih.gov

Electronic Descriptors: These pertain to the electron distribution in the molecule and include atomic partial charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric/Geometrical Descriptors: These define the three-dimensional shape and size of the molecule, including molecular volume, surface area, and shape indices like Kier's alpha shape indices. nih.gov

Following the calculation of a large pool of descriptors, a critical step is the selection of a smaller, relevant subset to build the model. This process aims to eliminate redundant or irrelevant descriptors and to reduce the risk of overfitting. mdpi.com Techniques such as correlation analysis, genetic algorithms, and stepwise multiple linear regression are employed to identify the descriptors that have the most significant correlation with the observed biological activity. researchgate.net

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Analogues

Compound IDLogPMolar RefractivityPolar Surface Area (Ų)HOMO Energy (eV)Molecular Weight ( g/mol )
M5BD-012.8565.455.1-6.21275.1
M5BD-023.1068.255.1-6.35289.1
M5BD-032.6063.164.3-6.15290.1
M5BD-043.5572.555.1-6.42303.2
M5BD-052.9866.872.4-6.28304.1

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC₅₀, EC₅₀) of the compounds. The goal is to create a statistically significant equation that can accurately predict the activity of compounds not included in the initial training set. Current time information in Pasuruan, ID.nih.gov

Several statistical methods can be used to build QSAR models, with Multiple Linear Regression (MLR) being one of the most common. nih.govnih.gov An MLR model takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂...Dₙ are the selected descriptors, and c₁, c₂...cₙ are their regression coefficients, with c₀ being a constant. The signs and magnitudes of these coefficients indicate the positive or negative impact of each descriptor on the biological activity.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Current time information in Pasuruan, ID. Common validation techniques include:

Internal Validation: Often performed using leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is assessed using the predictive correlation coefficient (R²_pred).

A well-validated QSAR model for this compound derivatives would serve as a valuable tool for predicting the biological activity of newly designed analogues, thereby guiding lead optimization efforts. researchgate.net

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model

ParameterValueDescription
R² (Coefficient of Determination)0.88Represents the proportion of variance in the biological activity that is predictable from the descriptors.
q² (Cross-validated R²)0.75Measures the internal predictive ability of the model.
F-statistic65.4Indicates the statistical significance of the regression model.
R²_pred (Predictive R² for external set)0.81Measures the model's ability to predict the activity of an external test set.

Virtual Screening and De Novo Drug Design Approaches

Beyond predicting the activity of closely related analogues, computational chemistry offers powerful tools for exploring a much wider chemical space through virtual screening and de novo drug design.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds. A model, such as a pharmacophore or a QSAR model, is built based on the structural features of these active molecules. This model is then used to screen databases for new compounds that possess similar features. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This approach involves docking candidate molecules into the binding site of the target and scoring their potential binding affinity and complementarity. dovepress.com This allows for the identification of novel scaffolds that may not be structurally similar to known actives.

De novo drug design, on the other hand, is a more creative computational approach that involves building novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. arxiv.orgresearchgate.net These algorithms aim to generate molecules with optimal predicted binding affinity and desired physicochemical properties. This approach is particularly useful for generating novel chemical entities with unique core structures or for optimizing existing leads by suggesting modifications that enhance binding. mdpi.com

For a scaffold like this compound, these techniques could be used to identify potential biological targets through reverse docking or to design novel derivatives with improved activity against a known target. Virtual screening of large compound libraries could identify new molecules that share key pharmacophoric features with the bromo-dimethoxybenzoate core, while de novo design could generate entirely new structures optimized for a specific protein pocket.

Biological Activities and Medicinal Chemistry Applications

Role as a Scaffold in Drug Discovery

The chemical structure of Methyl 5-bromo-2,4-dimethoxybenzoate is a privileged scaffold in drug design, offering specific points for chemical modification to explore and optimize interactions with biological targets. mdpi.com

Researchers have extensively used this compound as a starting material for creating more complex molecules aimed at biological evaluation. A notable example is in the development of non-nucleoside inhibitors (NNIs) targeting the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. asm.org

The synthesis process often begins with the methylation of 5-bromo-2,4-dihydroxybenzoic acid to yield this compound. asm.org This intermediate is then typically subjected to further reactions, such as Suzuki coupling, to introduce different chemical moieties and build a library of derivatives. asm.orgnih.gov For instance, in the synthesis of ZIKV RdRp inhibitors, this compound was reacted with a thiophene-containing borolane derivative using a palladium catalyst to create a new carbon-carbon bond, forming the core of the potential antiviral agent. asm.org This methodical approach allows for the generation of numerous analogues where different fragments can be systematically altered to assess their impact on biological activity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. mdpi.com For derivatives of this compound, SAR analyses have provided insights into how specific structural features influence their biological effects. In the context of ZIKV RdRp inhibitors, studies revealed that subtle differences in the size, shape, and chemical environment of the binding pocket (the "N pocket") are critical for inhibitor efficacy. asm.org

The modification of functional groups attached to the core scaffold allows researchers to probe these interactions. nih.gov For example, while the dimethoxy-substituted phenyl ring derived from the parent compound is a key feature, the nature of the group attached at the 5-bromo position significantly impacts inhibitory activity. By comparing a series of synthesized analogs, researchers can identify which substitutions enhance binding to the target enzyme and improve antiviral potency. asm.org These studies are essential for the rational design of new analogues with improved pharmacological profiles. nih.gov

Investigated Biological Activities

Derivatives originating from the this compound scaffold have been evaluated for several potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Halogenated benzoate (B1203000) derivatives are recognized for their potential as antimicrobial agents. researchgate.net While direct studies on this compound are limited, research on structurally related compounds highlights the importance of the bromo- and methoxy-substituted phenyl motif for antibacterial activity. For example, a series of N-acylhydrazone (NAH) derivatives containing a 5-bromo substituted phenyl ring were synthesized and tested against various bacterial strains. researchgate.net One compound in the series demonstrated notable activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net Furthermore, when combined with the antibiotic streptomycin, these compounds showed synergistic inhibitory activity against several bacterial strains, suggesting their potential as antibiotic adjuvants. researchgate.net

A significant area of research for this chemical scaffold has been in the discovery of antivirals for the Zika virus (ZIKV). asm.org ZIKV is a flavivirus for which no approved antiviral drugs are currently available, making the viral RNA-dependent RNA polymerase (RdRp) a prime target for drug development. nih.govmdpi.com

Scientists have designed and synthesized novel non-nucleoside inhibitors of ZIKV RdRp using this compound as a key intermediate. asm.org These inhibitors are designed to bind to an allosteric site on the enzyme, disrupting its function and thus inhibiting viral RNA replication. nih.govmdpi.com One study identified a pyridoxine-derived inhibitor, DMB213, which demonstrated potent activity against the ZIKV RdRp in enzymatic assays and inhibited viral replication in cell-based assays. nih.govnih.gov

CompoundTargetIC₅₀ (Enzymatic Assay)EC₅₀ (Cell-Based Assay)CC₅₀ (Cytotoxicity)
DMB213ZIKV RdRp5.2 µM4.6 µM22 µM (Huh7 cells)
Sofosbuvir triphosphate (control)ZIKV RdRp7.3 µM8.3 µMNot Reported

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration. Data sourced from multiple studies. nih.govnih.gov

These findings underscore the value of the this compound scaffold in generating promising leads for antiviral drug discovery. asm.orgnih.gov

The bromo- and dimethoxy-substituted phenyl moiety is a feature in various classes of compounds investigated for anticancer properties. mdpi.comsemanticscholar.org Chalcones, a class of compounds in the flavonoid family, are one such example. researchgate.net A study involving the synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which is synthesized from the related aldehyde (2-bromo-4,5-dimethoxybenzaldehyde), evaluated its cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net The compound demonstrated moderate activity, indicating that this particular substitution pattern can contribute to anticancer effects. researchgate.net

CompoundCell LineIC₅₀Activity Level
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19 µg/mLModerate
Doxorubicin (Control)MCF-7 (Breast Cancer)10.61 µg/mLHigh

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. researchgate.net

Additionally, other research has focused on diarylsulphonamides, where a 4-bromo-2,5-dimethoxyphenyl series showed potent inhibition of cancer cell proliferation and tubulin polymerization. semanticscholar.org These studies collectively suggest that the structural motifs present in this compound are relevant for the design of new cytotoxic and anticancer agents. researchgate.netresearchgate.net

Anticancer and Cytotoxic Evaluations

Mechanistic Studies of Biological Action

The identification of molecular targets is crucial for understanding a compound's mechanism of action. This compound has been utilized as a starting material in the synthesis of inhibitors for various molecular targets, such as the Zika virus NS5 polymerase. nih.gov However, these studies focus on the biological activity of the final, more complex molecules, not on the intermediate compound itself. Therefore, there is no direct evidence from the reviewed literature that elucidates the specific molecular targets of this compound.

Binding Affinity and Interaction Profiling

Currently, there is a notable absence of publicly available scientific literature detailing the specific binding affinity and interaction profiles of this compound with biological targets. While research has been conducted on structurally related brominated and methoxylated aromatic compounds, which have shown engagement with various biological molecules, no such data has been published for this compound itself.

Comprehensive screening assays, such as radiometric binding assays or surface plasmon resonance, would be necessary to determine its potential affinity for a range of receptors, enzymes, and other protein targets. Without such empirical data, any discussion of its binding characteristics would be purely speculative.

Interactive Data Table: Binding Affinity of Related Compounds (for illustrative purposes)

Since no binding affinity data exists for this compound, the following table is a placeholder to illustrate how such data would be presented. The compounds and values are hypothetical.

TargetCompoundKi (nM)Assay Type
Receptor XHypothetical Compound A150Radioligand Binding
Enzyme YHypothetical Compound B500Enzymatic Assay
Protein ZHypothetical Compound C80Surface Plasmon Resonance

Cellular Pathway Modulation

Consistent with the lack of binding affinity data, there is no specific information in the peer-reviewed scientific literature regarding the modulation of any cellular pathways by this compound. Investigations into the effects of this compound on cellular signaling cascades, gene expression, or metabolic pathways have not been reported.

To elucidate its potential effects, researchers would need to conduct a variety of cell-based assays. These could include reporter gene assays to assess the activation or inhibition of specific signaling pathways (e.g., NF-κB, MAPK, or PI3K/Akt pathways), quantitative PCR (qPCR) to measure changes in the expression of key genes, and metabolomic studies to understand its impact on cellular metabolism.

Interactive Data Table: Cellular Pathway Activity of Related Compounds (for illustrative purposes)

The following table is a placeholder to demonstrate how data on cellular pathway modulation could be displayed, as no such data is available for this compound. The pathways and effects are hypothetical.

Cellular PathwayCell LineEffectMethod
ApoptosisHeLaInductionCaspase-3 Assay
Cell CycleMCF-7G2/M ArrestFlow Cytometry
InflammationRAW 264.7InhibitionNitric Oxide Assay

Applications in Advanced Materials and Chemical Synthesis

Intermediate for Complex Organic Molecules

The strategic placement of functional groups in Methyl 5-bromo-2,4-dimethoxybenzoate makes it an ideal starting point for the synthesis of more complex structures. The bromine atom serves as a handle for various cross-coupling reactions, while the methoxy (B1213986) groups can be retained or selectively demethylated to introduce hydroxyl functionalities. The ester group can also be readily transformed into other functional groups, further expanding its synthetic utility.

Precursor to Substituted Benzodioxanes

While direct synthesis of substituted benzodioxanes from this compound is not extensively documented, a plausible synthetic pathway can be envisioned. The core of this application lies in the conversion of the dimethoxybenzene moiety into a catechol. This transformation can be achieved through demethylation of the methoxy groups. Subsequently, the resulting catechol can undergo condensation with a suitable dielectrophile to form the benzodioxane ring. For instance, reaction with compounds like methyl 2,3-dibromopropionate in the presence of a base is a known method for constructing the 1,4-benzodioxane (B1196944) ring system. This positions this compound as a potential precursor to novel substituted benzodioxanes, which are scaffolds of interest in medicinal chemistry.

Synthesis of Benzo[b]furan Derivatives

The synthesis of benzo[b]furan derivatives, a class of compounds with significant biological and material properties, can potentially commence from this compound. A closely related compound, 1-bromo-2,4-dimethoxybenzene (B92324), is a known precursor for the synthesis of 2,3-disubstituted benzo[b]furans. A feasible synthetic strategy would involve the initial hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid, followed by decarboxylation to yield 1-bromo-2,4-dimethoxybenzene. This intermediate can then participate in various palladium-catalyzed coupling and cyclization reactions to afford the desired benzo[b]furan core. Alternatively, selective demethylation to the corresponding phenol (B47542) would provide a substrate for other established benzofuran (B130515) synthesis methodologies.

Formation of Diaryl Methanes

This compound can serve as a valuable precursor for the synthesis of diaryl methanes, a structural motif present in many biologically active compounds and materials. A key transformation in this application is the reduction of the methyl ester functionality to a benzyl (B1604629) alcohol. This can be readily achieved using standard reducing agents like lithium aluminum hydride. The resulting (5-bromo-2,4-dimethoxyphenyl)methanol can then undergo acid-catalyzed reactions with various aromatic compounds to form diaryl methanes. The bromine atom on the aromatic ring offers a further point of diversification, allowing for subsequent cross-coupling reactions to introduce additional aryl groups.

PrecursorTransformationIntermediateApplication
This compoundDemethylation5-Bromocatechol derivativeSynthesis of Substituted Benzodioxanes
This compoundHydrolysis & Decarboxylation1-Bromo-2,4-dimethoxybenzeneSynthesis of Benzo[b]furan Derivatives
This compoundReduction(5-bromo-2,4-dimethoxyphenyl)methanolFormation of Diaryl Methanes

Application in Macrocyclic Chemistry

The incorporation of the 5-bromo-2,4-dimethoxyphenyl moiety into macrocyclic structures represents a promising area of research. While specific examples starting directly from this compound are not prevalent, the structural unit itself is of interest for constructing complex macrocycles. The rigid aromatic core can serve as a foundational element, while the bromine atom provides a crucial handle for intramolecular cyclization reactions, such as palladium-catalyzed cross-coupling, to form the large ring system. Furthermore, the methoxy groups can be used to fine-tune the solubility and conformational properties of the resulting macrocycle.

Development of New Synthetic Reagents and Catalysts

The potential of this compound extends to the development of novel synthetic reagents and catalysts. The presence of both a halogen and electron-donating methoxy groups on the aromatic ring can influence the electronic properties of derived molecules. For instance, the corresponding organometallic reagents, such as Grignard or organolithium species, could exhibit unique reactivity profiles. Moreover, this compound could serve as a building block for the synthesis of more complex ligands for transition metal catalysis, where the electronic nature of the ligand plays a critical role in the catalyst's activity and selectivity.

Role in the Creation of Fluorescent Labeling Reagents

The synthesis of fluorescent labeling reagents and molecular probes is another potential application for this compound. The core of many fluorescent dyes consists of extended π-conjugated systems. The bromine atom in this compound is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions allow for the straightforward introduction of other aromatic or acetylenic groups, thereby extending the π-system and creating molecules with tailored photophysical properties. The dimethoxy-substituted phenyl ring can also act as an electron-donating component within a donor-acceptor type fluorophore, influencing the emission wavelength and quantum yield of the resulting fluorescent probe.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of aromatic esters like Methyl 5-bromo-2,4-dimethoxybenzoate traditionally relies on methods that can be resource-intensive. Future research is poised to pivot towards greener, more sustainable synthetic strategies that align with the principles of green chemistry. synthiaonline.comamanote.com Key areas of exploration include the development of catalyst-free processes and the use of environmentally benign solvents and energy sources. bohrium.comrsc.org

One promising avenue is the adoption of microwave-assisted synthesis . This technique can dramatically reduce reaction times—from hours to mere minutes— and lower energy consumption compared to conventional heating methods. lew.romdpi.comresearchgate.netmdpi.com Microwave irradiation offers efficient and uniform heating, often leading to higher yields and cleaner reactions with fewer byproducts. tsijournals.com Another significant area of development is biocatalysis , employing enzymes like lipases for esterification. nih.govnih.gov These reactions can be performed under mild conditions, often in organic media, and provide high selectivity, thereby minimizing waste. The use of solid acid catalysts, such as titanium-zirconium solid acids, also presents a sustainable alternative to traditional liquid acids like sulfuric acid, as they are recoverable and reusable, reducing environmental pollution from wastewater. mdpi.comresearchgate.net

Sustainable MethodKey FeaturesPotential Advantages for Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times. lew.romdpi.comIncreased yield, lower energy use, use of minimal or no organic solvents. lew.ro
Biocatalysis (e.g., Lipases)High selectivity, mild reaction conditions. nih.govEnvironmentally friendly, reduced byproducts.
Solid Acid CatalysisReusable and recoverable catalysts. mdpi.comEliminates corrosive liquid acids and minimizes waste.
Catalyst-Free SynthesisReactions in sustainable solvents like water or ethanol (B145695). bohrium.comHigh atom economy, no toxic waste, simplified purification. bohrium.com
Table 1. Emerging sustainable synthetic methods applicable to this compound.

Targeted Synthesis of High-Value Derivatives with Specific Biological Profiles

The core structure of this compound is an ideal starting point for creating a diverse library of derivatives with potential therapeutic applications. The presence of the bromine atom and methoxy (B1213986) groups provides functional handles for modification and diversification. Research on related bromophenol and methoxybenzoate compounds has revealed significant biological activities, suggesting a promising future for derivatives of this specific scaffold. nih.govarborpharmchem.comontosight.ai

Natural bromophenols, for instance, are known to possess potent antioxidant and anticancer properties . nih.govmdpi.com Studies have shown that derivatives of these compounds can induce apoptosis (programmed cell death) in cancer cell lines, such as leukemia K562 cells. nih.gov By using this compound as a precursor, chemists can synthesize novel hybrids and analogs incorporating other bioactive moieties, such as indolin-2-one or N-containing heterocycles, which have also demonstrated significant anticancer effects against a range of human cancer cell lines. nih.govmdpi.comconsensus.app Furthermore, derivatives of similar structures have shown potential as anti-inflammatory agents , suggesting another promising therapeutic avenue to explore. mdpi.comrsc.orgnih.govnih.gov

Derivative ClassObserved Biological ActivityExample Cell Lines / ModelsReference
Bromophenol HybridsAnticancer, Apoptosis InductionA549, Bel7402, HepG2, HCT116, K562 nih.govmdpi.com
Acetylated BromophenolsAntioxidant, CytoprotectiveHaCaT (keratinocytes) nih.gov
Methoxybenzoate ConjugatesAnti-inflammatoryCarrageenan-induced rat paw edema mdpi.com
Dihydrobenzofuran DerivativesAnti-inflammatory (NF-κB pathway inhibition)U937 cells nih.gov
Table 2. Potential biological profiles for derivatives based on related structures.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

AI/ML TechniqueApplication in Drug DiscoveryPotential Impact on Research
Machine Learning (e.g., Deep Neural Networks)Predicting bioactivity and properties (e.g., toxicity, solubility) from molecular structure. stanford.eduPrioritize the synthesis of the most promising derivatives, reducing time and cost. msd.com
Generative AI (e.g., VAEs, GANs)De novo design of novel molecules with desired biological profiles. oup.comnih.govGenerate innovative molecular structures beyond intuitive chemical design.
Reinforcement LearningOptimizing molecules toward multiple desired properties simultaneously.Fine-tune derivatives for both high efficacy and good pharmacokinetic profiles.
Attention MechanismsIdentifying regions of a molecule important for its interaction with a biological target. nih.govProvide insights for rational drug design and lead optimization.
Table 3. Applications of AI and Machine Learning in the development of this compound derivatives.

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and controlling product selectivity. Future research will likely employ a combination of advanced experimental techniques and computational chemistry to elucidate the pathways of key transformations.

Computational methods , particularly Density Functional Theory (DFT), are powerful tools for modeling reaction intermediates and transition states. nih.gov Such studies can predict the regioselectivity of reactions like electrophilic aromatic substitution, providing insights that are difficult to obtain through experimentation alone. acs.orgnih.govacs.orgresearchgate.net For example, DFT calculations can determine the relative stabilities of sigma-complex intermediates to predict the most likely site of substitution on the aromatic ring. nih.gov

Experimentally, mechanistic investigations into palladium-catalyzed cross-coupling reactions, which are highly relevant for modifying the bromo-substituted position, can reveal critical information about the active catalytic species and the kinetics of individual steps like oxidative addition and reductive elimination. illinois.eduresearchgate.netacs.orgmit.eduacs.org This knowledge is essential for designing more efficient and robust catalytic systems for synthesizing complex derivatives from the this compound platform.

Development of this compound for Specific Therapeutic Areas

Building on the potential biological activities of its derivatives, future research will focus on developing compounds derived from this compound for specific therapeutic areas. The existing evidence from related bromophenol and methoxy-aromatic structures points strongly towards oncology and inflammatory diseases as primary targets.

Oncology : The demonstrated ability of bromophenol derivatives to inhibit cancer cell proliferation and induce apoptosis provides a strong rationale for developing new anticancer agents. nih.govmdpi.com Future work would involve synthesizing focused libraries of derivatives and screening them against various cancer cell lines, including those known for drug resistance. The goal would be to identify lead compounds with high potency and selectivity for cancer cells over healthy cells.

Anti-Inflammatory Agents : Chronic inflammation is linked to numerous diseases. rsc.org The anti-inflammatory potential of compounds containing the trimethoxybenzyl moiety and other related structures suggests that derivatives of this compound could be developed as novel treatments for inflammatory conditions. mdpi.comnih.gov Research in this area would focus on evaluating the inhibition of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or the NF-κB transcription factor. mdpi.comnih.gov

Further exploration could also include screening for antimicrobial or neuroprotective activities, given the broad biological potential of halogenated and methoxylated aromatic compounds. mdpi.comontosight.aimdpi.com

Q & A

Q. What are the optimized synthetic routes for Methyl 5-bromo-2,4-dimethoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example:

  • Bromination : Direct bromination of a dimethoxybenzoate precursor using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) .
  • Esterification : Methylation of the carboxylic acid group using methanol and a dehydrating agent (e.g., H₂SO₄) or via nucleophilic substitution with methyl iodide (CH₃I) in anhydrous conditions .

Q. Key Considerations :

  • Catalyst Selection : FeBr₃ improves regioselectivity for bromination at the 5-position .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions .
  • Yield Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Typical yields range from 60–85%, depending on bromination efficiency .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4) separates brominated byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity for analytical-grade samples .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.8–3.9 ppm (methoxy groups), δ 7.2–7.5 ppm (aromatic protons), and δ 10.2 ppm (ester carbonyl) .
    • ¹³C NMR : Signals at δ 52–55 ppm (methoxy carbons) and δ 165–170 ppm (ester carbonyl) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 289 (calculated for C₁₀H₁₀BrO₄: 288.06) .
  • FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer: The bromine atom at the 5-position acts as an electrophilic site for palladium-catalyzed coupling. Key steps:

Oxidative Addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate .

Transmetallation : Arylboronic acid transfers the aryl group to Pd(II).

Reductive Elimination : Pd(0) releases the coupled biaryl product .

Q. Optimization Tips :

  • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
  • Monitor reaction progress via GC-MS to detect undesired dehalogenation .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Ester hydrolysis occurs, yielding 5-bromo-2,4-dimethoxybenzoic acid .
  • Basic Conditions (pH > 10) : Demethylation of methoxy groups may occur, forming phenolic byproducts .
  • Photolytic Exposure : UV light induces C-Br bond cleavage, generating radical intermediates .

Q. Can this compound serve as a precursor for bioactive molecules?

Methodological Answer: Yes, its structure is leveraged in:

  • Antimicrobial Agents : Bromine enhances halogen bonding with bacterial enzymes .
  • Anti-inflammatory Drugs : Methoxy groups modulate lipophilicity for membrane penetration .
  • Kinase Inhibitors : The aromatic core scaffolds target ATP-binding pockets .

Case Study :
A derivative, Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, showed IC₅₀ = 1.2 µM against COX-2 in vitro .

Q. What role does this compound play in microbial transformation studies?

Methodological Answer: Anaerobic microbes (e.g., Sporomusa ovata) demethylate methoxy groups, producing phenolic intermediates for acetogenic pathways .

Q. Experimental Design :

  • Culture Conditions : Grow microbes in H₂/CO₂ atmosphere with 10 mM substrate .
  • Product Analysis : GC-MS detects demethylated metabolites (e.g., 5-bromo-2,4-dihydroxybenzoate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.